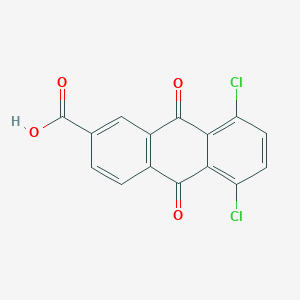
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid is a chemical compound with the molecular formula C15H6Cl2O4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 5th and 8th positions, and two keto groups at the 9th and 10th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid typically involves the chlorination of anthraquinone derivatives. One common method is the chlorination of 1,4-dihydroxyanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
化学反応の分析
Types of Reactions
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
科学的研究の応用
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 1,4-Dichloro-9,10-anthraquinone
- 5,8-Dihydroxy-9,10-anthraquinone
- 1,8-Dichloro-9,10-anthraquinone
Uniqueness
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and keto groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
18018-22-9 |
|---|---|
分子式 |
C15H6Cl2O4 |
分子量 |
321.1 g/mol |
IUPAC名 |
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H6Cl2O4/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5H,(H,20,21) |
InChIキー |
JYKRMBCKXZSUKV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Key on ui other cas no. |
18018-22-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















